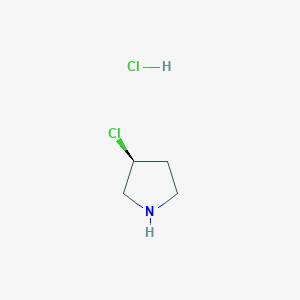

(S)-3-Chloropyrrolidine hydrochloride

Description

(S)-3-Chloropyrrolidine hydrochloride is a chiral pyrrolidine derivative with a chlorine substituent at the 3-position of the pyrrolidine ring. Its molecular formula is C₄H₉Cl₂N, with a molecular weight of 138.03 g/mol. The compound is widely used as a building block in pharmaceutical synthesis, particularly in the development of active pharmaceutical ingredients (APIs) targeting neurological and cardiovascular diseases. The (S)-enantiomer is critical for stereoselective reactions, ensuring high specificity in drug-receptor interactions.

Properties

IUPAC Name |

(3S)-3-chloropyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClN.ClH/c5-4-1-2-6-3-4;/h4,6H,1-3H2;1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STVCMMDAWUYBCG-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50648698 | |

| Record name | (3S)-3-Chloropyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072227-55-4 | |

| Record name | (3S)-3-Chloropyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Chloropyrrolidine hydrochloride typically involves the chlorination of (S)-pyrrolidine. One common method includes the reaction of (S)-pyrrolidine with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods: On an industrial scale, the production of (S)-3-Chloropyrrolidine hydrochloride may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Chloropyrrolidine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.

Oxidation Reactions: The pyrrolidine ring can be oxidized to form corresponding lactams or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to remove the chlorine atom or to modify the pyrrolidine ring structure.

Common Reagents and Conditions:

Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

Oxidation: Formation of lactams or other oxidized pyrrolidine derivatives.

Reduction: Formation of dechlorinated pyrrolidine or modified ring structures.

Scientific Research Applications

Organic Synthesis

(S)-3-Chloropyrrolidine hydrochloride serves as a crucial intermediate in synthesizing more complex organic molecules and heterocycles. Its ability to undergo various chemical reactions, including substitution, oxidation, and cyclization, allows chemists to create diverse derivatives for further applications .

Table 1: Types of Reactions Involving (S)-3-Chloropyrrolidine Hydrochloride

| Reaction Type | Description |

|---|---|

| Substitution Reactions | Chlorine can be replaced by other nucleophiles (amines, thiols) |

| Oxidation/Reduction | The pyrrolidine ring can be oxidized or reduced to yield different products |

| Cyclization | Can participate in forming more complex heterocycles |

Biological Applications

Research indicates that (S)-3-Chloropyrrolidine hydrochloride exhibits potential biological activities, such as antimicrobial and anticancer properties. Its interaction with biological targets is an area of active investigation, particularly regarding its binding affinity to enzymes and receptors involved in disease processes .

Case Study: Anticancer Activity

A study evaluated the compound's inhibitory effects on specific cancer cell lines. The results indicated that derivatives of (S)-3-Chloropyrrolidine hydrochloride showed significant cytotoxicity against various cancer types, suggesting its potential as a lead compound in anticancer drug development .

Pharmaceutical Development

In pharmaceutical chemistry, (S)-3-Chloropyrrolidine hydrochloride is utilized as an intermediate in developing drugs targeting diseases such as cancer and infectious diseases. Its structural similarity to neurotransmitters also makes it a candidate for modulating neurotransmitter systems .

Table 2: Pharmaceutical Applications of (S)-3-Chloropyrrolidine Hydrochloride

| Application Area | Examples |

|---|---|

| Antimicrobial Agents | Potential use in developing new antibiotics |

| Anticancer Drugs | Lead compound for synthesizing selective cytotoxic agents |

| Neurological Disorders | Modulation of neurotransmitter systems |

Industrial Applications

Beyond research, (S)-3-Chloropyrrolidine hydrochloride finds utility in industrial applications such as agrochemicals and dyes production. Its unique properties enable the creation of effective agents for pest control and colorants used in textiles .

Mechanism of Action

The mechanism of action of (S)-3-Chloropyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the chiral center play crucial roles in its binding affinity and selectivity. The compound may act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways. Detailed studies on its binding interactions and molecular dynamics are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of (S)-3-chloropyrrolidine hydrochloride are influenced by its substituents and stereochemistry. Below is a comparison with structurally related compounds:

Stereochemical Considerations

- (S)- vs. (R)-Enantiomers : For example, (S)-3-methylpyrrolidine hydrochloride (similarity 0.75) and its (R)-counterpart exhibit identical physical properties but divergent biological activities. The (S)-enantiomer often shows higher receptor-binding affinity in chiral environments .

- Diastereomers : (3S,4R)-3,4-Difluoropyrrolidine hydrochloride (similarity 0.92) demonstrates distinct pharmacokinetics compared to (S)-3-chloropyrrolidine due to additional fluorine substitution .

Reactivity and Stability

- Chlorine vs. Fluorine : The C-Cl bond in (S)-3-chloropyrrolidine is more reactive in nucleophilic substitutions than the C-F bond in its fluoro analog, making it preferable for alkylation reactions. However, the fluoro derivative offers better metabolic stability .

- Hydroxyl Group Impact : (S)-3-Hydroxypyrrolidine hydrochloride is prone to oxidation and hygroscopicity, requiring anhydrous storage, while the chloro analog is more stable under ambient conditions .

Key Research Findings

- Similarity Analysis: 3-Cyano-3-methylpyrrolidine hydrochloride (similarity 0.96) is structurally closest to the target compound, but its cyano group limits applications in reducing environments .

- Chiral Resolution : RP-HPLC methods () are effective for enantiomeric purity analysis, with retention times varying by substituent polarity.

- Environmental Impact : Chlorinated pyrrolidines require controlled disposal to prevent aquatic toxicity, as highlighted in safety protocols .

Biological Activity

(S)-3-Chloropyrrolidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

(S)-3-Chloropyrrolidine hydrochloride has the molecular formula C4H9Cl2N and is classified as a pyrrolidine derivative. The presence of a chlorine atom at the 3-position contributes to its biological activity, influencing its interaction with various biological targets.

-

Antimicrobial Activity :

- Studies have indicated that pyrrolidine derivatives, including (S)-3-chloropyrrolidine, exhibit significant antimicrobial properties. These compounds have been evaluated against various pathogens, showcasing effectiveness against resistant strains due to their ability to disrupt bacterial cell membranes and inhibit metabolic processes .

-

Antitumor Effects :

- Research has demonstrated that certain pyrrolidine derivatives possess anticancer properties. For instance, compounds related to (S)-3-chloropyrrolidine were shown to inhibit tumor cell proliferation in vitro, particularly against ovarian and breast cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest .

- Neuropharmacological Effects :

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against resistant bacterial strains | , |

| Antitumor | Induces apoptosis in cancer cell lines | , |

| Neuroprotective | Modulates neurotransmitter systems | , |

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the activity of (S)-3-chloropyrrolidine against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating significant antimicrobial potential compared to standard antibiotics . -

Antitumor Activity :

In vitro assays showed that (S)-3-chloropyrrolidine caused a 50% reduction in cell viability in ovarian cancer cells at a concentration of 20 µM after 48 hours of treatment. This effect was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of (S)-3-chloropyrrolidine indicates good bioavailability and moderate plasma protein binding, which is crucial for its therapeutic efficacy. In animal models, it demonstrated a half-life suitable for once-daily dosing, although further studies are necessary to fully understand its metabolism and excretion pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.